molecular formula C12H11N5O4 B5561740 2-(3,5-二氧代-2,3,4,5-四氢-1,2,4-三嗪-6-基)-N'-(3-羟基亚苄基)乙酰肼

2-(3,5-二氧代-2,3,4,5-四氢-1,2,4-三嗪-6-基)-N'-(3-羟基亚苄基)乙酰肼

货号 B5561740
分子量: 289.25 g/mol
InChI 键: RNRLIXQYUVBVHH-AWNIVKPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound with potential applications in various fields of chemistry and pharmacology. Its structure and properties have been the subject of several studies to understand its synthesis process and potential uses.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves multi-step reactions starting from key intermediate compounds. For example, Bekircan, Menteşe, and Ulker (2014) describe the synthesis of a similar compound starting from 3-(4-methoxybenzyl)-4-amino-4,5-dihydro-1,2,4-triazol-5-one (Bekircan, Menteşe, & Ulker, 2014).

Molecular Structure Analysis

The molecular structure of related acetohydrazide compounds has been determined using various techniques, including X-ray diffraction, IR, NMR, and elemental analysis. For instance, Wei-hua, Shu-fang, Baorong, and Zhi-gang (2006) elucidated the structure of a similar compound using these methods (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).

Chemical Reactions and Properties

Various chemical reactions and properties of acetohydrazide derivatives have been explored, revealing their potential in pharmacological activities. For example, studies have shown that some acetohydrazide derivatives exhibit significant anti-lipase and anti-α-glucosidase activities (Bekircan, Menteşe, & Ulker, 2014).

科学研究应用

合成和表征

杂环化合物的合成,包括三嗪衍生物,涉及环缩合反应,这对形成缩合杂环至关重要。此类反应有利于合成三嗪杂环的不同衍生物,然后对其进行各种化学分析以确定其结构和功能特征。例如,环缩合反应已被用于合成[1,2,4]三嗪并[6.5-b]喹啉衍生物,说明了三嗪衍生物在化学合成中的多功能性 (Gúcky, Slouka, & Wiedermannová, 2003).

生物学评估

三嗪衍生物已合成并评估了各种生物活性,包括对癌细胞系的细胞毒性。该过程涉及制备特定的三嗪衍生物,然后进行生物学评估以确定其作为治疗剂的潜力。例如,一些衍生物已被筛选出对来自不同癌症类型的 60 个细胞系的抗癌活性,突出了这些化合物的潜在治疗应用 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

酶抑制研究

进一步的研究探索了源自三嗪基乙酰肼的新型杂环化合物的合成,以研究其酶抑制特性。这些研究旨在鉴定具有潜在药用价值的化合物,特别是作为酶抑制剂。已合成化合物并评估了其对脂肪酶和 α-葡萄糖苷酶的抑制作用,揭示了一些具有显着抑制活性的衍生物,这表明它们在治疗与这些酶相关的疾病中具有潜在用途 (Bekircan, Ülker, & Menteşe, 2015).

属性

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c18-8-3-1-2-7(4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRLIXQYUVBVHH-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)CC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)CC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。